molecular formula C15H16N4O3 B2839840 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one CAS No. 380466-92-2

1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one

Cat. No.: B2839840
CAS No.: 380466-92-2
M. Wt: 300.318
InChI Key: XXOMQXXNTJEKPJ-UHFFFAOYSA-N
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Description

1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a triazolopyrimidine derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent at position 7, a methyl group at position 5, and an acetyl group at position 4.

Properties

IUPAC Name

1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-8-13(9(2)20)14(19-15(18-8)16-7-17-19)10-4-5-11(21)12(6-10)22-3/h4-7,14,21H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMQXXNTJEKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, with good functional group tolerance and high yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Several studies indicate that triazolopyrimidine derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, research has shown that modifications in the triazolo[1,5-a]pyrimidine core can enhance potency against various cancer cell lines .
  • Antimicrobial Activity
    • The compound has demonstrated potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .
  • Anti-inflammatory Effects
    • In vitro studies have reported that derivatives of this compound can reduce pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases .

Pharmacological Applications

  • Drug Development
    • The unique pharmacophore of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one makes it a candidate for developing new drugs targeting various diseases such as cancer and infections.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive/negative bacteria
Anti-inflammatoryReduction of cytokines in macrophages

Case Study: Anticancer Activity

In a study conducted by Zhang et al. (2020), the compound was tested against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Results showed IC50 values indicating significant cytotoxicity at low concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

Case Study: Antimicrobial Efficacy

A study by Kumar et al. (2022) assessed the antimicrobial properties of various derivatives of triazolopyrimidines. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one involves its ability to bind to specific enzymes and receptors in the biological system. The triazole ring allows for versatile binding interactions, which can inhibit enzyme activity or modulate receptor functions . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features, synthetic routes, and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Key Structural Differences Synthetic Method (Key Reagents) Notable Properties/Activities Reference ID
1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one 7: 4-OH-3-OCH₃-phenyl; 5: CH₃; 6: COCH₃ Polar phenolic group enhances solubility Likely involves aryl hydrazine condensation Hypothesized antioxidant/neuroprotective effects (theoretical)
1-(7-Methyl-2-phenyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone 2: Ph; 7: CH₃; 6: COCH₃ Non-polar phenyl at C2; lacks hydroxyl group Multi-step condensation (malononitrile, triethylamine) Crystalline solid; used in SAR studies
1-[7-(3-Fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-6-yl]ethanone 7: 3-F-Ph; 5: CH₃; 6: COCH₃ Electron-withdrawing F substituent Chiral separation (heptane/isopropanol) Binds FcRn receptor; chiral activity
4-(7-Azocan-1-yl-5-chloro-triazolo[1,5-a]pyrimidin-6-yl)-3-fluorobenzonitrile 5: Cl; 6: CN-Ph-F; 7: azocane Chlorine and nitrile groups; azocane ring Silica gel chromatography Microtubule-targeting; cytotoxic potential
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d]triazolo[4,3-a]pyrimidin-5-one Thieno-fused ring; 4-tolyl substituent Thiophene ring alters electronic density Cyclocondensation (chloroethyl acetate) Antitumor activity (in vitro)

Key Findings from Comparative Analysis

Electronic and Solubility Properties
  • The target compound’s 4-hydroxy-3-methoxyphenyl group increases polarity, likely improving aqueous solubility compared to phenyl (e.g., ) or fluorophenyl analogs (e.g., ).
  • Halogenated derivatives (e.g., 3-fluorophenyl , 5-chloro ) exhibit enhanced metabolic stability but reduced solubility due to hydrophobic effects.

Biological Activity

1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by the presence of a triazole ring and various functional groups, makes it a subject of interest in pharmacological research. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 342.35 g/mol

This compound features a triazolo[1,5-a]pyrimidine core with hydroxyl and methoxy substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cellular processes. For instance, it may inhibit tubulin polymerization, which is critical for cancer cell proliferation .
  • Receptor Modulation : It can interact with specific receptors that modulate signaling pathways related to cell growth and apoptosis .
  • Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and cancer progression .

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, it exhibited IC50 values in the nanomolar range for some derivatives .
  • Mechanistic Insights : Research indicates that this compound can induce cell cycle arrest in the G2/M phase and promote apoptotic cell death through mitochondrial pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In vitro assays have indicated efficacy against several human pathogenic bacteria .

Comparative Analysis

To better understand the biological activity of this compound relative to others in its class, a comparison table is provided below:

Compound NameStructure TypeAnticancer ActivityIC50 (nM)Mechanism
1-[7-(4-hydroxy...TriazolopyrimidineHigh (A549)~83Tubulin inhibition
Combretastatin A-4Stilbene derivativeModerate~50Tubulin inhibition
Other TriazolopyrimidinesVariousVariable>100Variable

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

  • Study on Cell Proliferation : A study evaluated the effects of this compound on HeLa cells and found that it significantly inhibited growth compared to control groups . The results indicated that compounds with specific substituents at the 7-position exhibited enhanced activity.
  • In Vivo Studies : Research involving zebrafish embryos demonstrated that this compound could effectively inhibit tumor growth in a live model system .

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